

Comparative Crystallographic Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives

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Compound of Interest

Compound Name:	3,5-Dimethyl-4-hydroxybenzaldehyde
Cat. No.:	B108906

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A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Schiff base and hydrazone derivatives of **3,5-Dimethyl-4-hydroxybenzaldehyde** through X-ray crystallography.

This guide provides an objective comparison of the crystallographic structures of two derivatives of **3,5-Dimethyl-4-hydroxybenzaldehyde**: a Schiff base, (E)-2,6-dimethyl-4-(((4-methylphenyl)imino)methyl)phenol, and a hydrazone, (E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide. By presenting key crystallographic data, detailed experimental protocols, and a visual workflow, this document aims to facilitate a deeper understanding of the structure-property relationships of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	(E)-2,6-dimethyl-4-(((4-methylphenyl)imino)methyl)phenol	(E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide
Chemical Formula	C ₁₆ H ₁₇ NO	C ₁₇ H ₁₇ N ₃ O ₄
Formula Weight	239.31	327.33
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	10.138(2)	12.083(3)
b (Å)	12.043(2)	10.012(2)
c (Å)	11.439(2)	13.629(3)
α (°)	90	90
β (°)	108.57(3)	101.45(2)
γ (°)	90	90
Volume (Å ³)	1324.4(4)	1615.1(6)
Z	4	4
Calculated Density (g/cm ³)	1.199	1.346
Radiation (Å)	Mo Kα (0.71073)	Mo Kα (0.71073)
Temperature (K)	293(2)	296(2)
Final R indices [I > 2σ(I)]	R ₁ = 0.048, wR ₂ = 0.133	R ₁ = 0.052, wR ₂ = 0.141
CCDC Deposition Number	785195	1405624

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the compared derivatives are detailed below.

Synthesis of (E)-2,6-dimethyl-4-((4-methylphenyl)imino)methyl)phenol

A solution of **3,5-dimethyl-4-hydroxybenzaldehyde** (1 mmol) in ethanol (20 mL) was added to a solution of 4-methylaniline (1 mmol) in ethanol (20 mL). The resulting mixture was refluxed for 4 hours. The solvent was then removed under reduced pressure, and the resulting solid was recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.

Synthesis of (E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide

To a solution of 3,5-dimethyl-4-hydroxybenzohydrazide (1 mmol) in methanol (15 mL), a solution of 1-(4-nitrophenyl)ethan-1-one (1 mmol) in methanol (10 mL) was added. A few drops of glacial acetic acid were added as a catalyst, and the mixture was refluxed for 6 hours. Upon cooling to room temperature, the precipitated solid was filtered, washed with cold methanol, and dried. Single crystals were obtained by slow evaporation from a solution in a mixture of chloroform and methanol.

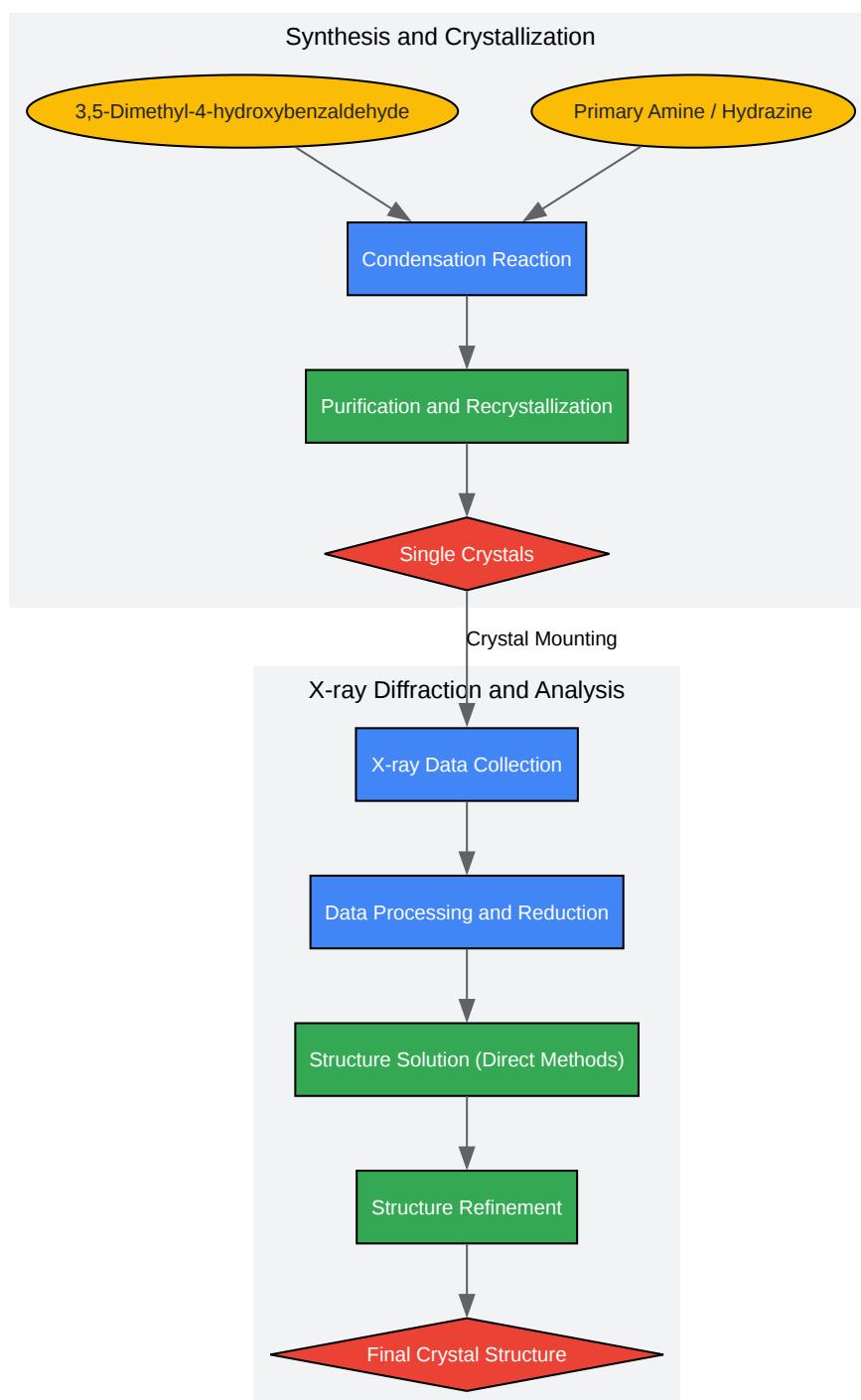
X-ray Crystallography

For both compounds, a single crystal of suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at the specified temperatures using a diffractometer with graphite-monochromated Mo K α radiation. The collected data were processed for Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Workflow and Process Visualization

The following diagram illustrates the general workflow from the synthesis of the **3,5-Dimethyl-4-hydroxybenzaldehyde** derivatives to their structural elucidation by X-ray crystallography.

Workflow for X-ray Crystallography of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives

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Caption: General workflow from synthesis to crystal structure determination.

- To cite this document: BenchChem. [Comparative Crystallographic Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108906#x-ray-crystallography-of-3-5-dimethyl-4-hydroxybenzaldehyde-derivatives>

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